An In-depth Technical Guide to the Chemical and Physical Properties of 3-Heptene
An In-depth Technical Guide to the Chemical and Physical Properties of 3-Heptene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Heptene (C7H14) is an unsaturated hydrocarbon belonging to the alkene family.[1] Its seven-carbon chain with a double bond between the third and fourth carbon atoms makes it a valuable intermediate in various organic syntheses. The presence of this double bond allows for the existence of two geometric isomers, cis-(Z)-3-Heptene and trans-(E)-3-Heptene, each with distinct physical and chemical properties. This technical guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and visualizations of relevant chemical transformations.
Chemical and Physical Properties
The chemical and physical properties of 3-Heptene and its isomers are summarized in the tables below. These properties are crucial for its handling, application in synthesis, and for the separation of its isomers.
General Properties
| Property | Value | Reference |
| Molecular Formula | C7H14 | [1] |
| Molecular Weight | 98.19 g/mol | [2] |
| IUPAC Name | Hept-3-ene | [1] |
| CAS Number | 592-78-9 (mixture of cis and trans) | [1] |
Isomer-Specific Properties
| Property | cis-(Z)-3-Heptene | trans-(E)-3-Heptene | Reference |
| CAS Number | 7642-10-6 | 14686-14-7 | [2] |
| Boiling Point | 95.9 °C | 95.9 °C | |
| Density | 0.703 g/cm³ | 0.698 g/cm³ | |
| Refractive Index | 1.406 | 1.404 | |
| Melting Point | -137.2 °C | -137.2 °C |
Experimental Protocols
Detailed methodologies for the determination of key physical and chemical properties of 3-Heptene are provided below.
Determination of Boiling Point by Simple Distillation
Objective: To determine the boiling point of a 3-Heptene sample.
Apparatus:
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Round-bottom flask
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Heating mantle
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Distillation head with a thermometer adapter
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Condenser
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Receiving flask
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Thermometer
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Boiling chips
Procedure:
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Place a small volume of the 3-Heptene sample into the round-bottom flask along with a few boiling chips.
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Assemble the distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
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Begin heating the sample gently with the heating mantle.
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Observe the temperature as the liquid begins to boil and the vapor condenses.
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The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a constant temperature reading on the thermometer while the liquid is distilling.[3]
-
Record the atmospheric pressure, as boiling point is pressure-dependent.
Determination of Density using a Pycnometer
Objective: To accurately determine the density of a 3-Heptene isomer.
Apparatus:
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Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
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Analytical balance
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Constant temperature water bath
Procedure:
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Clean and dry the pycnometer thoroughly and record its mass (m1).
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Fill the pycnometer with distilled water of a known temperature and record the mass (m2).
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Empty and dry the pycnometer, then fill it with the 3-Heptene sample at the same temperature and record the mass (m3).
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The density of the sample is calculated using the formula: Density_sample = ((m3 - m1) / (m2 - m1)) * Density_water where the density of water at the experimental temperature is a known value.
Measurement of Refractive Index using an Abbe Refractometer
Objective: To measure the refractive index of a liquid 3-Heptene sample.
Apparatus:
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Abbe Refractometer
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Constant temperature water bath
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Dropper
Procedure:
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Calibrate the Abbe refractometer using a standard liquid with a known refractive index.
-
Ensure the prism of the refractometer is clean and dry.
-
Place a few drops of the 3-Heptene sample onto the prism.[4]
-
Close the prism and allow the sample to reach thermal equilibrium with the instrument, which is connected to a constant temperature water bath.[4]
-
Adjust the refractometer to bring the dividing line between the light and dark fields into the center of the crosshairs.
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Read the refractive index from the instrument's scale.
Spectroscopic Analysis
Objective: To obtain the ¹H and ¹³C NMR spectra of a 3-Heptene isomer for structural elucidation.
Instrumentation:
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NMR Spectrometer (e.g., 400 MHz)
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NMR tubes
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Deuterated solvent (e.g., CDCl3)
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Tetramethylsilane (TMS) as an internal standard
Sample Preparation:
-
Dissolve 5-10 mg of the 3-Heptene sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl3) in a clean, dry NMR tube.
-
Add a small amount of TMS as an internal standard (0 ppm).
¹H NMR Acquisition Parameters:
-
Pulse sequence: Standard single-pulse
-
Spectral width: -2 to 12 ppm
-
Acquisition time: 3-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 16
¹³C NMR Acquisition Parameters:
-
Pulse sequence: Proton-decoupled
-
Spectral width: 0 to 220 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024
Data Processing:
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Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
Objective: To identify the functional groups present in 3-Heptene.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
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Salt plates (e.g., NaCl or KBr)
Sample Preparation:
-
Place a drop of the neat liquid 3-Heptene sample between two salt plates to create a thin film.
Data Acquisition:
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Scan range: 4000-400 cm⁻¹
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Resolution: 4 cm⁻¹
-
Number of scans: 16
-
Acquire a background spectrum of the clean salt plates prior to the sample scan.
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
Chemical Synthesis and Reactions
Synthesis of 3-Heptene via Wittig Reaction
The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones.[5] For the synthesis of 3-Heptene, propanal can be reacted with the ylide generated from butyltriphenylphosphonium bromide.
Caption: Workflow for the synthesis of 3-Heptene via the Wittig reaction.
Ozonolysis of 3-Heptene
Ozonolysis is a powerful reaction that cleaves the double bond of an alkene, replacing it with two carbonyl groups.[6] The reaction of 3-Heptene with ozone followed by a reductive work-up (e.g., with dimethyl sulfide) yields propanal and butanal.
Caption: Reaction mechanism for the ozonolysis of 3-Heptene.
Conclusion
This technical guide has provided a detailed overview of the chemical and physical properties of 3-Heptene and its cis and trans isomers. The inclusion of standardized experimental protocols for the determination of these properties, along with visualizations of key synthetic and reactive pathways, offers a valuable resource for researchers and professionals in the fields of chemistry and drug development. The distinct properties of the cis and trans isomers underscore the importance of stereochemistry in influencing the behavior of organic molecules.
